2-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine
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Overview
Description
2-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine is a heterocyclic compound that contains a pyridine ring, a piperidine ring, and a thiophene ring
Mechanism of Action
Target of Action
Piperidine derivatives, which include this compound, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives are known to undergo a series of successive protonations, with the product configuration determined by the stereoselective enamine protonation .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
Some piperidine derivatives have been found to exhibit an acceptable pharmacokinetic profile .
Result of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts.
Formation of the Final Compound: The final step involves the coupling of the piperidine and thiophene rings with the pyridine ring through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale catalytic hydrogenation and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with metal catalysts like palladium, platinum, or nickel.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridine or thiophene derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(1-piperidine)pyridine: This compound is similar in structure but lacks the thiophene ring.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the piperidine and pyridine rings.
Pyridine-2-carboxylic acid: Contains the pyridine ring but lacks the piperidine and thiophene rings.
Uniqueness
2-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine is unique due to the combination of the three different heterocyclic rings in its structure. This unique combination imparts specific chemical and biological properties that are not found in the individual components .
Properties
IUPAC Name |
2-[(4-thiophen-2-ylpiperidin-1-yl)methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S/c1-2-8-16-14(4-1)12-17-9-6-13(7-10-17)15-5-3-11-18-15/h1-5,8,11,13H,6-7,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUICIYWOBQDNSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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